molecular formula C5H11NO2 B1271459 3-Amino-3-methylbutanoic acid CAS No. 625-05-8

3-Amino-3-methylbutanoic acid

Cat. No. B1271459
CAS RN: 625-05-8
M. Wt: 117.15 g/mol
InChI Key: NFQAIWOMJQWGSS-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanoic acid is a compound of interest in the field of amino acid research. While the provided abstracts do not directly discuss 3-Amino-3-methylbutanoic acid, they do provide insights into closely related compounds and their synthesis, molecular structure, and chemical reactions. For instance, studies on 2,4-diamino-3-methylbutanoic acid , 3-alkyl-4-aminobutanoic acids , and (R)- and (S)-4-Amino-3-methylbutanoic acids contribute to the broader understanding of the synthesis and properties of amino acids with similar structures.

Synthesis Analysis

The synthesis of related amino acids has been achieved through various methods. For example, 2,4-diamino-3-methylbutanoic acid was identified in root nodules and involved comparative studies with synthesized isomeric diamino acids . A convenient synthesis of 3-alkyl-4-aminobutanoic acids was reported using Michael addition followed by catalytic hydrogenation and acid hydrolysis . A greener synthesis approach for (S)-3-aminobutanoic acid was developed using a chemoenzymatic process with an enzymatic resolution step, highlighting the importance of environmentally friendly methods . Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids involved enantioselective hydrolysis and conversion of ester groups to amines .

Molecular Structure Analysis

The molecular structure of amino acids similar to 3-Amino-3-methylbutanoic acid has been studied using various techniques. Vibrational spectra of zwitterionic 3-Aminobutanoic acid were examined, supported by density functional theory (DFT) calculations, revealing insights into the zwitterionic dimer structure and the importance of hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions involving amino acids with structures related to 3-Amino-3-methylbutanoic acid have been explored. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives were studied, leading to the formation of various cyclic compounds . Diastereoselective alkylation of 3-Aminobutanoic acid in the 2-position was also reported, demonstrating the potential for creating a variety of substituted amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids similar to 3-Amino-3-methylbutanoic acid can be inferred from the studies on related compounds. The zwitterionic nature of these amino acids in solid phase and their behavior in a water solvent medium were particularly noted . The synthesis methods also imply that these amino acids can exist in various enantiomeric forms, which can significantly influence their physical and chemical properties .

Scientific Research Applications

1. Food Chemistry and Metabolite Analysis

3-Amino-3-methylbutanoic acid is relevant in food chemistry, particularly in understanding the metabolite production in various food items. For instance, in the study of Lactobacillus sanfranciscensis LSCE1, a metabolic shift towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids was observed under acid stress during sourdough fermentation. This shift was linked to branched-chain amino acid (BCAA) catabolism and was suggested to support growth in restricted environments such as sourdough characterized by acid stress and recurrent carbon starvation (Serrazanetti et al., 2011).

2. Analysis in Alcoholic Beverages

3-Amino-3-methylbutanoic acid and its derivatives have been studied in the context of alcoholic beverages. A method was developed for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).

3. Thermodynamic Properties

The thermodynamic properties of amino acids, including 3-Amino-3-methylbutanoic acid, in aqueous solutions are critical for understanding the stabilization mechanisms of proteins. Studies have investigated the density and speed of sound of this amino acid in various aqueous solutions, providing insights into solute-solute and solute-solvent interactions (Pal & Chauhan, 2011).

4. Synthesis and Applications in Chemistry

The synthesis of coordination compounds of 2-amino-3-methylbutanoic acid has been explored for their potential antibacterial activities. This research indicates potential applications in the field of medicinal chemistry (Aiyelabola et al., 2020). Additionally, the stereoselective syntheses of fluorinated amino acids starting from 3-methylbutanoic acid derivatives have been achieved, highlighting the compound's utility in organic chemistry (Pigza et al., 2009).

5. Extraterrestrial Chemistry

Interestingly, 3-Amino-3-methylbutanoic acid has been identified in extraterrestrial contexts. For example, it was found in the Almahata Sitta meteorite, providing insights into the organic chemistry of celestial bodies and the potential for life-supporting compounds in space (Glavin et al., 2009).

properties

IUPAC Name

3-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAIWOMJQWGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375421
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methylbutanoic acid

CAS RN

625-05-8
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-3-METHYLBUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
JR Cronin, S Pizzarello, GU Yuen - Geochimica et Cosmochimica Acta, 1985 - Elsevier
… (about 5 nmol g −1 ) than are the β-amino isomers (3-aminopentanoic acid, 3-amino-2-methylbutanoic acid, allo-3-amino-2-methylbutanoic acid, 3-amino-3-methylbutanoic acid, 3-…
Number of citations: 57 www.sciencedirect.com
K Yang, Z Li, C Liu, Y Li, Q Hu, M Elsaid, B Li, J Das… - Chemical …, 2022 - pubs.rsc.org
… Herein, we report the development of a direct Pd-catalyzed methylene β-C–H arylation of linear unmasked aldehydes by using 3-amino-3-methylbutanoic acid as a TDG and 2-pyridone …
Number of citations: 4 pubs.rsc.org
DP Glavin, AD Aubrey, MP Callahan… - … & Planetary Science, 2010 - Wiley Online Library
Amino acid analysis of a meteorite fragment of asteroid 2008 TC 3 called Almahata Sitta was carried out using reverse‐phase liquid chromatography coupled with UV fluorescence …
Number of citations: 71 onlinelibrary.wiley.com
J Lowbridge, CNC Drey - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
… Using normal peptide coupling agents it has proved extremely difficult to prepare peptides of 3-amino-3-methylbutanoic acid; however aminolysis of the intermediate oxazinone …
Number of citations: 0 pubs.rsc.org
AS Burton, H McLain, DP Glavin… - … & Planetary Science, 2015 - Wiley Online Library
… d 3-amino-3-methylbutanoic acid co-elutes with one of the enantiomers of D,L-4-aminopentanoic acid; therefore, upper limits for 3-amino-3-methylbutanoic acid were estimated by …
Number of citations: 41 onlinelibrary.wiley.com
TM Swager, Y Kim - Synfacts, 2018 - thieme-connect.com
… Here, the authors demonstrated direct β-arylation on five-membered heterocycles using 3-amino-3-methylbutanoic acid as a transient directing group. The arylated products were then …
Number of citations: 0 www.thieme-connect.com
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
Stereoisomers (enantiomers and diastereoisomers) of synthetic, non-protein amino acids comprising α-, β-, and γ-amino acids, including α,α-dialkyl amino acids, were converted into …
Number of citations: 35 www.sciencedirect.com
DB Hobart, VG Patel, H Pendergrass, J Florio… - Crystals, 2019 - mdpi.com
… Three different, readily available β-amino acids were examined: 3-aminopropanoic acid, (S)-3-aminobutanoic acid and 3-amino-3-methylbutanoic acid. Syntheses of the palladium …
Number of citations: 2 www.mdpi.com
D Seebach, S Abele, T Sifferlen, M Hänggi… - Helvetica chimica …, 1998 - Wiley Online Library
… multi-gram scale synthesis of the monomeric building blocks for peptide coupling, we chose the first-mentioned method for the preparation of 3-amino-3-methylbutanoic-acid derivatives …
Number of citations: 184 onlinelibrary.wiley.com
CNC Drey, J Lowbridge, RJ Ridge - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… A number of standard peptide coupling methods failed when applied to sterically hindered derivatives of 3-amino-3methylbutanoic acid. Di- and tri-peptides were made by aminolysis of …
Number of citations: 18 pubs.rsc.org

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